rac Deprenyl-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661883 | |
| Record name | N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189731-50-7 | |
| Record name | N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Academic Context and Research Significance of Deuterium Labeled Compounds
Rationale and Principles of Isotopic Labeling in Biochemical and Pharmacological Research
Isotopic labeling is a technique that involves the replacement of one or more atoms of a molecule with their isotopes. In the case of deuterium (B1214612) labeling, hydrogen atoms are substituted with deuterium. clearsynth.com This substitution is particularly valuable in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) processes. musechem.comalfa-chemistry.com
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, capable of identifying and quantifying compounds with high sensitivity and specificity. thalesnano.comresearchgate.net Deuterium-labeled compounds serve as ideal internal standards in MS-based quantitative analysis. thalesnano.commdpi.com By adding a known quantity of a deuterated standard, such as rac-Deprenyl-d3, to a biological sample, researchers can accurately quantify the corresponding non-labeled analyte, in this case, Deprenyl (B1670267). The mass difference between the analyte and the deuterated standard allows for their distinct detection and quantification, correcting for variations in sample preparation and instrument response. thalesnano.commdpi.comnih.govnih.govacs.org
Table 1: Applications of Deuterium Labeling in Research
| Application Area | Description | Key Advantages |
|---|---|---|
| Quantitative Analysis (MS) | Use as internal standards for accurate quantification of analytes in complex matrices. thalesnano.commdpi.com | High precision and accuracy in measurements. thalesnano.comnih.gov |
| Metabolic Tracing | Tracking the metabolic fate of a drug or compound within a biological system. clearsynth.comacs.orgresearchgate.netnih.govmdpi.comwellcomeopenresearch.org | Provides detailed insights into metabolic pathways and drug disposition. clearsynth.commetsol.com |
| Kinetic Isotope Effects | Investigating the mechanism of enzyme-catalyzed reactions by observing changes in reaction rates upon isotopic substitution. symeres.comscbt.comosti.govresearchgate.netunl.edunih.govbibliotekanauki.pl | Elucidates rate-determining steps and transition state structures. researchgate.net |
Deuterium-labeled compounds are invaluable tracers for studying metabolic pathways. clearsynth.comacs.orgresearchgate.netnih.govmdpi.comwellcomeopenresearch.org When a deuterated drug like rac-Deprenyl-d3 is introduced into a biological system, its metabolic journey can be followed by detecting the deuterium-labeled metabolites. clearsynth.com This allows researchers to identify the metabolic products of the drug and understand the biochemical transformations it undergoes. metsol.comacs.org Such studies are crucial for understanding a drug's efficacy and potential for drug-drug interactions. symeres.comclearsynth.com
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.comscbt.comosti.govresearchgate.netunl.edunih.govbibliotekanauki.pl If the breaking of a carbon-hydrogen bond is the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction. nih.gov By measuring the KIE, researchers can gain insights into the mechanism of enzyme catalysis, including the nature of the transition state. researchgate.net The study of KIEs with deuterated substrates like rac-Deprenyl-d3 can help to elucidate the mechanism of action of enzymes such as monoamine oxidase. nih.gov
Application in Metabolic Tracing and Pathway Elucidation
Historical and Contemporary Significance of Deprenyl Analogues in Mechanistic Studies
Deprenyl, also known as selegiline (B1681611), is a well-characterized inhibitor of monoamine oxidase B (MAO-B). wikipedia.orgwikipedia.org It was first synthesized in the 1960s in Hungary. wikipedia.org Deprenyl and its analogues have been instrumental in advancing our understanding of MAO-B's role in neurotransmitter metabolism and its implication in neurodegenerative diseases. wikipedia.orgnih.gov The development of various analogues, including radiolabeled and deuterated versions, has been crucial for detailed mechanistic studies of MAO-B inhibition. researchgate.nettandfonline.comresearchgate.net For instance, fluorine-18 (B77423) labeled analogues of L-deprenyl have been synthesized for positron emission tomography (PET) studies to visualize MAO-B in the brain. researchgate.net These studies have provided valuable information on the enzyme's distribution and activity in both healthy and diseased states.
Stereochemical Considerations and the Importance of Racemic vs. Enantiomeric Forms in Research
Deprenyl exists as two enantiomers, (R)-(-)-deprenyl (selegiline) and (S)-(+)-deprenyl. wikipedia.org Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological properties. libretexts.orgnih.gov In the case of deprenyl, the (R)-enantiomer is a significantly more potent inhibitor of MAO-B than the (S)-enantiomer. wikipedia.org
A racemic mixture, or racemate, contains equal amounts of both enantiomers. libretexts.org rac-Deprenyl-d3 is a racemic mixture of the deuterated enantiomers of deprenyl. The use of a racemic mixture versus a single enantiomer in research depends on the specific scientific question. While a single enantiomer allows for the study of the specific effects of that particular stereoisomer, a racemic mixture can be useful for initial screening or when the differential effects of the enantiomers are the subject of investigation. google.com The separation of racemic mixtures into their individual enantiomers, a process called resolution, is often a critical step in drug development to isolate the more active or less toxic form. libretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
|---|---|---|---|
| rac-Deprenyl-d3 | 1189731-50-7 | C13H14D3N | Deuterated internal standard and research tool for studying Deprenyl. chemicalbook.inpharmaffiliates.com |
| Deprenyl (Selegiline) | 14611-51-9 | C13H17N | Monoamine oxidase-B inhibitor. wikipedia.orgwikipedia.orgpharmaffiliates.com |
| (R)-(-)-Deprenyl | 14611-51-9 | C13H17N | The more potent enantiomer of Deprenyl for MAO-B inhibition. wikipedia.org |
| (S)-(+)-Deprenyl | Not explicitly found | C13H17N | The less potent enantiomer of Deprenyl. wikipedia.org |
| Pargyline | 555-57-7 | C11H13N | A monoamine oxidase inhibitor structurally related to Deprenyl. nih.govchemicalbook.in |
| Methamphetamine | 537-46-2 | C10H15N | A metabolite of Deprenyl. wikipedia.org |
| Amphetamine | 300-62-9 | C9H13N | A metabolite of Deprenyl. wikipedia.org |
| rac 4-Azido Deprenyl-d3 | 1346819-62-4 | C13H13D3N4 | An impurity of Selegiline. pharmaffiliates.com |
| R-(-)-Deprenyl-d3 N-Oxide | 1346616-99-6 | C13H14D3NO | An impurity of Selegiline. pharmaffiliates.com |
| R-(-)-N-Demethyl Deprenyl-d5 | 1217977-04-2 | C12H10D5N | An impurity of Selegiline. pharmaffiliates.com |
| rac 4-Amino Deprenyl-d3 | 74768-84-6 | C13H18N2 | A specialty chemical. parchem.com |
| rac 4-Nitro Deprenyl-d3 Hydrochloride | 1246815-42-8 | C13H14D3ClN2O2 | A labeled Deprenyl derivative. pharmaffiliates.com |
| Deprenyl Hydrochloride | 2079-54-1 | C13H18ClN | The hydrochloride salt of Deprenyl. guidechem.com |
Advanced Synthetic Methodologies and Isotopic Incorporation Strategies for Rac Deprenyl D3
Stereoselective Synthesis of Deprenyl (B1670267) Analogues with Deuterium (B1214612) Labeling
While "rac-Deprenyl-d3" refers to a racemic mixture, the principles of stereoselective synthesis are often employed to create specific enantiomers, which can then be mixed or studied individually. wikipedia.org For Deprenyl analogues, stereoselectivity is crucial as the different enantiomers can exhibit distinct pharmacological activities. wikipedia.org The L-enantiomer (Selegiline) is known to be a more potent inhibitor of monoamine oxidase B (MAO-B) than its D-counterpart. wikipedia.org
Synthesizing deuterated analogues involves adapting established synthetic routes to incorporate deuterium atoms at specific molecular positions. This can be challenging, as the conditions required for deuteration must not compromise the stereochemical integrity of the molecule. Researchers have developed methods to produce specific enantiomers like L-[11C]deprenyl-D2 for positron emission tomography (PET) studies, highlighting the importance of controlling both stereochemistry and isotopic labeling. nih.govresearchgate.net
The designation "d3" in rac-Deprenyl-d3 typically refers to the replacement of the three hydrogen atoms on the N-methyl group with deuterium atoms (N-CD3). This position is often a site of metabolic activity, specifically N-demethylation. chemicalbook.com By introducing deuterium, the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can slow down this metabolic process. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to study the impact of metabolism on the compound's efficacy and clearance. nih.gov
A common synthetic strategy to achieve this specific labeling involves the N-alkylation of a suitable precursor amine. For Deprenyl-d3, this would involve reacting the demethylated precursor, N-(1-phenylpropan-2-yl)prop-2-yn-1-amine, with a deuterated methylating agent like methyl-d3 iodide (CD3I). vulcanchem.com This method ensures the precise and stoichiometric incorporation of three deuterium atoms at the desired N-methyl position.
While the N-methyl group is a primary target, deuterium can be incorporated at other positions to study different metabolic pathways. For example, labeling at the propargyl group (as in Deprenyl-d2) has been used to investigate the mechanism of irreversible MAO-B inhibition, as the cleavage of a bond at this position is a rate-limiting step in the enzyme's inactivation. nih.govsnmjournals.org
The synthesis of research-grade rac-Deprenyl-d3 is highly dependent on the availability of high-purity labeled precursors. The development of novel and efficient synthetic routes for these starting materials is an active area of research.
For N-methyl-d3 labeling, the key precursor is a deuterated methylating agent. Methyl-d3 iodide (CD3I) or methyl-d3 triflate ([11C]MeOTf for PET studies) are frequently used. nih.govresearchgate.net These reagents are synthesized using sources of deuterium like deuterated methanol (B129727) or by using reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov
| Precursor Type | Example | Synthetic Utility for Deprenyl-d3 |
| Deuterated Methylating Agent | Methyl-d3 Iodide (CD3I) | Used for the N-alkylation step to introduce the trideuteromethyl group. vulcanchem.com |
| Amine Precursor | (±)-Nordeprenyl | The backbone to which the deuterated methyl group is attached. |
| Propargylating Agent | d2-Propargyl Tosylate | Used in the synthesis of precursors for Deprenyl deuterated at other sites (e.g., Deprenyl-d2). nih.gov |
Strategic Placement of Deuterium at N-Methyl and Other Positions
Purification and Characterization Techniques for Research-Grade Labeled Compounds
The production of research-grade labeled compounds necessitates rigorous purification and characterization to ensure their chemical purity, isotopic enrichment, and structural integrity. The presence of unlabeled or partially labeled impurities can significantly affect experimental results, particularly in quantitative mass spectrometry or metabolic studies. nih.govrsc.org
Chemical and Radiochemical Purity: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical and radiochemical purity of the final compound. researchgate.net This method separates the desired compound from any unreacted starting materials, byproducts, or other impurities. For radiolabeled compounds like those used in PET imaging, HPLC purification ensures that the detected signal comes exclusively from the target tracer. researchgate.net Radiochemical purities of over 98% are often required for clinical applications. researchgate.net
Isotopic Enrichment: Isotopic enrichment is the percentage of a specific isotope at a given position in a molecule. google.com For rac-Deprenyl-d3, a high isotopic enrichment (typically >98%) at the N-methyl position is crucial. vulcanchem.com Mass spectrometry (MS) is the primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the compound, the relative abundance of the deuterated species (M+3) compared to the unlabeled (M+0) and partially labeled (M+1, M+2) species can be accurately quantified. rsc.org It is important to distinguish isotopic enrichment from species abundance; for example, a D3-labeled molecule with 99.5% enrichment will contain approximately 98.5% of the desired CD3 species. isotope.com
Confirming that the deuterium atoms are in the correct location (positional integrity) and in the correct number (stoichiometry) is essential. A combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for this verification. rsc.orgfrontiersin.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can confirm the elemental composition and the total number of deuterium atoms by providing a highly accurate mass measurement. rsc.org Tandem MS (MS/MS) can further help pinpoint the location of the label by analyzing the fragmentation patterns of the molecule. The mass of the fragments containing the N-methyl group will be shifted by three mass units if the labeling is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation. frontiersin.org In ¹H NMR (proton NMR), the absence of a signal in the region corresponding to the N-methyl protons provides strong evidence of successful deuteration. ²H NMR (deuterium NMR) can be used to directly observe the deuterium signal, confirming its presence and chemical environment. ¹³C NMR can also be used, as the carbon attached to deuterium will show a characteristic splitting pattern and a shift in its resonance compared to a carbon attached to hydrogen. drugbank.com
| Analytical Technique | Purpose in Characterizing rac-Deprenyl-d3 | Key Findings |
| HPLC | Assesses chemical and radiochemical purity. | Separation of Deprenyl-d3 from impurities, ensuring >98% purity. researchgate.net |
| HR-MS | Determines isotopic enrichment and confirms molecular formula. | Quantifies the percentage of molecules that are fully deuterated (d3). rsc.org |
| Tandem MS (MS/MS) | Helps confirm the location of the deuterium label. | Fragmentation patterns show a +3 mass shift in fragments containing the N-methyl group. |
| ¹H NMR | Verifies the absence of protons at the labeled site. | Disappearance of the N-methyl proton signal. rsc.org |
| ²H NMR | Directly detects the deuterium atoms. | Appearance of a signal corresponding to the N-CD3 group. |
| ¹³C NMR | Confirms the attachment of deuterium to the methyl carbon. | Characteristic splitting and chemical shift of the N-CD3 carbon signal. drugbank.com |
Sophisticated Analytical Methodologies for the Characterization and Quantification of Rac Deprenyl D3 in Research Samples
Chromatographic Separation Techniques for Labeled Deprenyl (B1670267) and Metabolites
Chromatographic techniques form the cornerstone of analytical strategies for rac Deprenyl-d3. These methods separate the deuterated parent compound and its various metabolites from endogenous components within a sample, allowing for their individual detection and measurement. The choice of chromatographic technique is often dictated by the specific requirements of the research, including the desired level of sensitivity and the need for chiral separation.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like deprenyl and its metabolites. jfda-online.com In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov
For the analysis of deprenyl and its metabolites, derivatization is often necessary to improve their chromatographic properties and produce more characteristic mass spectral fragments. jfda-online.com GC-MS methods have been successfully employed to study the metabolism of deprenyl, identifying key metabolites such as methamphetamine and amphetamine. nih.govjst.go.jp The use of a deuterated internal standard, such as tetradeuteroselegiline, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov Selected ion monitoring (SIM) is a common detection mode in GC-MS analysis of deprenyl, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes and their internal standards, thereby enhancing sensitivity and selectivity. nih.gov
Research has demonstrated the utility of GC-MS in determining the levels of deprenyl and its metabolites in various biological matrices, including plasma and brain microdialysate. nih.govnih.gov For instance, a GC-MS method was developed for the determination of plasma selegiline (B1681611) using a deuterated internal standard, involving acidification, extraction, and analysis on a dimethylsilicone capillary column. nih.gov Another study utilized GC-MS to investigate the cerebral metabolism of deprenyl by measuring the parent compound and its metabolites in brain microdialysate samples. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the high-sensitivity quantification of this compound and its metabolites in biological samples. researchgate.netscience.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS without derivatization.
The use of deuterated analogs of the analytes as internal standards is a key feature of many LC-MS/MS methods for deprenyl analysis, ensuring high accuracy and precision. researchgate.net The technique's superior selectivity over other methods, like immunoassays, is due to the ability to differentiate analytes through both chromatographic separation and their unique mass transitions. nih.gov
The development of a robust LC-MS/MS method begins with the optimization of sample preparation and extraction protocols. The goal is to efficiently isolate the analytes of interest from the complex biological matrix while minimizing interferences that could suppress the ionization of the target compounds.
Common sample preparation techniques include:
Protein Precipitation: This simple and rapid method involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample to precipitate proteins. tandfonline.com After centrifugation, the supernatant containing the analytes is collected for analysis.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For deprenyl analysis, this may involve acidifying the plasma sample, washing with an organic solvent, and then alkalinizing it before extracting the analytes into an organic solvent like heptane-isoamyl alcohol. nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. The analytes are then eluted with a suitable solvent. This technique can provide cleaner extracts compared to protein precipitation and LLE. researchgate.net
The choice of extraction method depends on the specific matrix and the analytical requirements. For example, a study quantifying selegiline in beagle dog plasma utilized a simple protein precipitation step. bg.ac.rs In contrast, another method for the simultaneous determination of multiple antipsychotics in hair involved washing the hair samples followed by overnight extraction with methanol. researchgate.net
A cornerstone of quantitative LC-MS/MS is the use of multiple reaction monitoring (MRM). In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
For the analysis of this compound, MRM methods are developed for both the analyte and its stable isotope-labeled internal standard. The use of an isotopic internal standard, which has a slightly higher mass but nearly identical chemical and physical properties to the analyte, allows for accurate correction of any analyte loss during sample processing and variations in instrument response.
The selection of precursor and product ions is a critical step in method development. For selegiline, a precursor ion of m/z 188.05 has been used, which fragments to a product ion of m/z 90.9. bg.ac.rs The corresponding deuterated internal standard would have a different precursor ion mass but would ideally fragment to a product ion with a similar or distinct, well-defined mass. For instance, in the analysis of dopamine (B1211576) and serotonin (B10506), the quantifier mass transitions for the analytes (e.g., m/z 154.1 > 137.0 for dopamine) were used in relation to the transitions of their deuterated internal standards (e.g., m/z 158.1 > 141.0 for dopamine-d4). nih.gov
Table 1: Illustrative MRM Transitions for Deprenyl and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Deprenyl | 188.1 | 91.1 |
| Deprenyl-d3 | 191.1 | 94.1 |
Note: The values in this table are illustrative and the actual m/z values may vary depending on the specific deuteration pattern and the instrument used.
Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for the intended application. Method validation is performed according to established guidelines and typically assesses the following parameters in non-human biological matrices:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com This is often evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. oup.com
Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal value and is assessed by analyzing quality control (QC) samples at different concentration levels. nih.govspectroscopyonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (within the same day) and inter-day (on different days) levels. nih.govspectroscopyonline.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.netpafmj.org
Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. researchgate.netspectroscopyonline.com
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage. tandfonline.com
Table 2: Representative Validation Data for an LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Accuracy | Within ±15% of nominal value | 95-105% |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | <10% |
| Linearity (r²) | ≥0.99 | >0.995 |
| Selectivity | No significant interference at analyte retention time | Pass |
This table presents typical acceptance criteria and results for method validation.
Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of compounds. oup.comnih.gov This is crucial for deprenyl analysis, as the biological activity and metabolism of its enantiomers can differ significantly. nih.govnih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge, size, and shape.
For chiral separations, a chiral selector, most commonly a cyclodextrin (B1172386) (CD) derivative, is added to the background electrolyte. oup.comnih.gov The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus their separation.
The choice of cyclodextrin is critical for achieving successful chiral resolution. Studies have shown that for deprenyl and its metabolites, modified cyclodextrins are often more effective than native ones. For example, while native β-CD provided poor enantioselectivity for deprenyl-N-oxide isomers, carboxymethyl-β-CD and 2-hydroxypropyl-β-CD achieved outstanding and suitable separations, respectively. nih.gov In some cases, a dual cyclodextrin system may be necessary to achieve the simultaneous separation of multiple chiral compounds. nih.gov
CE methods have been successfully applied to the analysis of deprenyl and its metabolites in urine samples, allowing for the differentiation of the enantiomers of amphetamine and methamphetamine. nih.gov This is important for distinguishing between the therapeutic use of selegiline (which is metabolized to the R-(-)-enantiomers) and the illicit use of amphetamines (which are often the S-(+)-enantiomers). nih.gov The optimization of CE conditions, such as buffer pH, chiral selector concentration, and applied voltage, is essential for obtaining the best resolution and sensitivity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Development of Multiple Reaction Monitoring (MRM) Methods for Isotopic Pairs
Application of this compound as an Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, particularly in pharmacokinetic studies, achieving accuracy and precision is paramount. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). lcms.cznebiolab.com this compound, a deuterated analog of Deprenyl (Selegiline), serves as an exemplary internal standard for the quantification of selegiline and its metabolites in complex biological matrices such as human plasma. oup.comnih.gov
The primary advantage of using a deuterated standard like this compound is that it is chemically and physically almost identical to the non-labeled analyte (Deprenyl). chromforum.org It exhibits similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. chromforum.orgcerilliant.com However, due to the three deuterium (B1214612) atoms, it has a distinct mass-to-charge (m/z) ratio that allows the mass spectrometer to differentiate it from the endogenous analyte. nih.gov This allows for the precise calculation of the analyte concentration by determining the peak-area ratio of the analyte to the known concentration of the internal standard. oup.com This approach effectively normalizes for variations that can occur during sample preparation and analysis, such as extraction loss and instrument variability. nebiolab.comcerilliant.com
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying a substance within a sample. ontosight.aibenthamdirect.com It is recognized by metrological institutes as a primary ratio method, meaning it has the potential to be a primary method of measurement tied to the International System of Units (SI). up.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or "isotopic tracer," to the sample. up.ac.zaosti.gov In this context, this compound acts as the spike for the quantification of Deprenyl.
The process follows several key steps:
Spiking: A precisely measured quantity of the internal standard (this compound) is added to a known quantity of the sample containing the analyte (Deprenyl) of unknown concentration. osti.gov
Equilibration: The sample is homogenized to ensure the internal standard thoroughly mixes and achieves equilibrium with the analyte in the sample matrix. epa.gov For IDMS, this equilibration ensures that any subsequent sample processing and analysis affects both the analyte and the standard identically. epa.gov
Analysis: The sample is processed and analyzed using a mass spectrometer. The instrument measures the altered isotopic ratio—specifically, the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled standard. ontosight.aiosti.gov
Calculation: Because the amount of added standard is known, the initial concentration of the analyte in the sample can be calculated directly from the measured isotope ratio. epa.gov This calculation is based on a direct mathematical relationship and does not rely on traditional calibration curves, which can be susceptible to error. epa.gov
This method provides high precision and accuracy because the measurement is based on a ratio, which is less affected by physical and chemical interferences that can impact the absolute signal of an analyte. benthamdirect.comepa.gov
Strategies for Mitigating Matrix Effects and Ion Suppression
A significant challenge in bioanalysis using LC-MS is the "matrix effect." medipharmsai.comnih.gov This phenomenon refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the biological matrix (e.g., salts, phospholipids, proteins). nih.govresearchgate.net Matrix effects can compromise the accuracy, precision, and sensitivity of an assay. medipharmsai.comnih.gov
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard, such as this compound. lcms.czmedipharmsai.com The rationale is that a SIL internal standard co-elutes with the analyte and, being chemically almost identical, experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromforum.orgmyadlm.org
While other strategies exist, such as improving sample cleanup (e.g., using solid-phase extraction instead of protein precipitation), optimizing chromatographic separation to resolve the analyte from interfering components, or simply diluting the sample, none are as robust as using a proper internal standard. eijppr.comgriffith.edu.au When the ionization of both the analyte and the internal standard is affected to the same extent, the ratio of their peak areas remains constant, even if their absolute signal intensities fluctuate between samples. nebiolab.com This ensures that the calculated concentration of the analyte remains accurate and reliable despite the variability introduced by the matrix. nebiolab.comchromforum.org
Table 1: Illustrative Data on Mitigation of Matrix Effects Using this compound This table presents hypothetical data to illustrate how a stable isotope-labeled internal standard (IS) compensates for matrix effects in different sample lots.
Sample Lot Matrix Effect Analyte Peak Area (No IS) IS Peak Area (this compound) Analyte/IS Ratio Calculated Concentration Accuracy Plasma Lot A Minimal Suppression (-10%) 90,000 91,000 0.989 98.9% Plasma Lot B Significant Suppression (-50%) 50,000 49,500 1.010 101.0% Plasma Lot C Ion Enhancement (+20%) 120,000 119,000 1.008 100.8%
Spectroscopic Techniques for Structural Elucidation and Isotopic Analysis (e.g., NMR)
Before a deuterated compound like this compound can be used as a certified internal standard, its chemical structure, purity, and the precise location of the isotopic labels must be rigorously confirmed. carlroth.comNuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and indispensable tools for this purpose. carlroth.comd-nb.info NMR spectroscopy provides detailed information about the electronic environment of individual atoms within a molecule, allowing for the complete determination of its structure. carlroth.comcore.ac.ukFor a deuterated standard, the analysis serves two main purposes:
Structural Confirmation: Techniques such as 1H NMR and 13C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to confirm that the fundamental carbon-hydrogen framework of the molecule matches that of Deprenyl. core.ac.ukThis verifies that the synthesis resulted in the correct parent compound.
Isotopic Analysis: 1H NMR is particularly crucial for verifying the success of the deuteration. At the positions where deuterium (D) atoms have replaced hydrogen (H) atoms, the corresponding signals in the 1H NMR spectrum will be absent. d-nb.infoFor this compound, where the label is on the methyl group, the characteristic singlet signal for the N-methyl protons would be missing. Furthermore, 13C NMR can show subtle changes, known as deuterium isotope effects (DIE), in the chemical shifts of the carbon atom bonded to deuterium and adjacent carbons. rsc.orgThese effects are predictable and serve as further confirmation of the isotopic labeling site. rsc.org The degree of deuteration and the absence of isotopic scrambling (deuterium atoms in unintended positions) are critical quality attributes. cerilliant.comNMR provides a definitive method to ensure that the this compound standard is structurally correct and that the isotopic label is in the specified position, which is essential for its function in high-precision quantitative analysis. carlroth.com
Table 2: Compound Names Mentioned in this Article
Compound Name CAS Number Molecular Formula This compound 1189731-50-7 C13H14D3N Deprenyl (Selegiline) 14611-51-9 C13H17N Methamphetamine 537-46-2 C10H15N Amphetamine 300-62-9 C9H13N N-Desmethylselegiline 18913-84-3 C12H15N
In Vitro and Preclinical Biochemical Investigations of Rac Deprenyl D3 Metabolism and Enzymatic Interactions
Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterium (B1214612) Tracking
The use of deuterium-labeled compounds, such as rac-Deprenyl-d3, is a powerful technique in metabolic research. This stable isotope labeling allows for the precise tracking of the compound and its metabolites through various biological systems without altering the fundamental chemical properties of the molecule. This approach is particularly valuable for elucidating complex metabolic pathways and identifying novel metabolites.
In vitro studies utilizing isolated enzyme systems, such as liver microsomes and recombinant cytochrome P450 (CYP) enzymes, are fundamental in characterizing the metabolic fate of a drug candidate. For Deprenyl (B1670267), these systems have been instrumental in identifying the primary enzymes responsible for its biotransformation.
Human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, have been used to study the metabolism of Deprenyl. These studies have shown that Deprenyl undergoes two primary metabolic reactions: N-demethylation to produce nordeprenyl (B1670301) and N-depropargylation to yield methamphetamine. nih.gov Further investigations with recombinant human P450 enzymes have pinpointed specific isoforms involved in these transformations. Notably, CYP2D6 has been shown to favor the N-demethylation pathway over N-depropargylation by a ratio of approximately 13:1. nih.gov
The kinetic parameters for these reactions have also been determined. For the formation of methamphetamine by CYP2D6, the Michaelis-Menten constant (Km) was found to be 56 ± 5 µM, and the catalytic rate constant (kcat) was 0.63 ± 0.063 nmol of methamphetamine per minute per nmol of P450. nih.gov The kcat for the formation of the major metabolite, nordeprenyl, was approximately 8.2 nmol per minute per nmol of P450. nih.gov
The use of deuterated analogs, like rac-Deprenyl-d3, in these systems allows for unambiguous identification of metabolites through mass spectrometry, as the deuterium label imparts a characteristic mass shift. This technique is crucial for distinguishing drug-derived metabolites from endogenous compounds.
While isolated enzyme systems are invaluable, they lack the complexity of a whole-cell environment. Cellular models, such as cultured hepatocytes, and more advanced organ-on-a-chip systems provide a more physiologically relevant context for metabolic studies. iaea.orgnih.gov These models can offer insights into the interplay between different metabolic pathways and the influence of cellular uptake and efflux transporters.
Organ-on-a-chip platforms, which are microfluidic devices containing living cells that mimic the structure and function of human organs, are emerging as powerful tools in preclinical drug development. researchgate.netnih.gov These systems can be used to create multi-organ models, such as a liver-kidney chip, to study the sequential metabolism and disposition of a drug. researchgate.net For a compound like rac-Deprenyl-d3, such a system could be used to track the formation of primary metabolites in the "liver" compartment and their subsequent modification and excretion in the "kidney" compartment.
The application of deuterium metabolic imaging (DMI) in conjunction with these models allows for the dynamic and non-invasive tracking of the deuterated compound and its metabolites within the living cells. nih.gov This provides a spatiotemporal understanding of metabolic processes that is not achievable with traditional endpoint assays.
The identification and structural characterization of metabolites are critical for understanding the complete metabolic profile of a drug. The use of deuterium labeling in rac-Deprenyl-d3 greatly facilitates this process. Mass spectrometry is the primary analytical technique employed for this purpose. The deuterium atoms in the molecule serve as a clear isotopic signature, allowing for the confident identification of drug-related signals in complex biological matrices.
For Deprenyl, the major metabolites are N-desmethylselegiline and methamphetamine, which can be further metabolized to amphetamine. researchgate.net The stereochemistry of these metabolites is of significant interest, as different enantiomers can have distinct pharmacological and toxicological properties. Studies have shown that for selegiline (B1681611) (the R-enantiomer of deprenyl), only R-derivatives of its metabolites have been identified in biological samples, indicating that no racemization occurs during metabolism. researchgate.net
Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for separating and identifying these stereoisomers. researchgate.net Chiral chromatography columns can be used to resolve the enantiomers of both the parent drug and its metabolites, allowing for their individual quantification. researchgate.net This level of detailed analysis is crucial for a comprehensive understanding of the drug's disposition and potential for stereospecific effects.
Metabolism in Cellular Models and Organ-on-Chip Systems
Enzyme Kinetics and Inhibition Studies with rac Deprenyl-d3
Understanding the interactions of a drug with metabolizing enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. For rac-Deprenyl-d3, these studies focus on its effects on monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.
Deprenyl is well-known as a selective inhibitor of MAO-B. mdpi.comnih.gov The two major isoforms of MAO, MAO-A and MAO-B, have different substrate specificities and play distinct roles in neurotransmitter metabolism. criver.com The selectivity of Deprenyl for MAO-B is a key feature of its therapeutic action.
Studies on the enantiomers of Deprenyl have shown that the (R)-(-)-enantiomer (selegiline) is a much more potent and selective inhibitor of MAO-B than the (S)-(+)-enantiomer. nih.gov The selectivity of (R)-(-)-deprenyl for MAO-B is attributed to a lower affinity of this enantiomer for MAO-A, rather than a particularly high affinity for MAO-B. nih.gov
Deprenyl is a suicide inhibitor of MAO, meaning that it is metabolically activated by the enzyme to a reactive species that then forms a covalent bond with the enzyme, leading to irreversible inhibition. nih.gov The kinetics of this irreversible inhibition can be complex to analyze, but computational models have been developed to determine the specificity of inhibitors for the two MAO isoforms. nih.gov The propargylamine (B41283) group in the structure of Deprenyl is essential for this mechanism-based inactivation. researchgate.net
Table 1: MAO Inhibition Profile of Deprenyl Enantiomers
| Enantiomer | Target Enzyme | Inhibition Type | Potency | Selectivity |
| (R)-(-)-Deprenyl | MAO-B | Irreversible (Suicide) | High | High for MAO-B |
| (S)-(+)-Deprenyl | MAO-B | Reversible (Competitive) | Lower | Less selective |
| (R)-(-)-Deprenyl | MAO-A | Reversible (Competitive) | Low | Low affinity |
| (S)-(+)-Deprenyl | MAO-A | Reversible (Competitive) | Moderate | Less selective |
This table summarizes the general characteristics of the interaction of Deprenyl enantiomers with MAO isoforms. Specific kinetic parameters can vary depending on the experimental conditions.
In addition to its interaction with MAO, Deprenyl is also a substrate and inhibitor of CYP enzymes. The biotransformation of Deprenyl by CYPs is a major route of its elimination from the body. As mentioned previously, CYP2D6 is a key enzyme in its metabolism. nih.gov
The potential for a drug to inhibit or induce CYP enzymes is a critical aspect of its drug-drug interaction profile. mdpi.com Inhibition of a CYP enzyme can lead to increased concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity. Conversely, induction of a CYP enzyme can decrease the concentrations of other drugs, leading to a loss of efficacy. solvobiotech.com
Studies have shown that Deprenyl can act as a mechanism-based inactivator of CYP2B6, an enzyme involved in the metabolism of the antidepressant bupropion. researchgate.net This inactivation is due to the formation of a reactive intermediate from the propargyl group of Deprenyl. researchgate.net The potential for rac-Deprenyl-d3 to inhibit other CYP isoforms, such as CYP3A4, which is a major drug-metabolizing enzyme, is an important area of investigation. mmv.org
The induction potential of rac-Deprenyl-d3 on CYP enzymes also requires evaluation. This is typically assessed using in vitro systems such as cultured human hepatocytes. solvobiotech.com The ability of a compound to induce CYPs is often mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR). solvobiotech.com
Table 2: Summary of CYP Interactions with Deprenyl
| CYP Isoform | Interaction Type | Metabolites Formed | Potential Clinical Significance |
| CYP2D6 | Substrate | Nordeprenyl, Methamphetamine | Major metabolic pathway |
| CYP2B6 | Mechanism-based Inactivator | - | Potential for drug-drug interactions (e.g., with bupropion) |
| CYP3A4 | Substrate/Inhibitor | To be fully characterized | Potential for drug-drug interactions with a wide range of medications |
This table provides a summary of the known and potential interactions of Deprenyl with major CYP isoforms. Further studies with rac-Deprenyl-d3 are needed to fully elucidate these interactions.
Interactions with Other Drug-Metabolizing Enzymes and Transporters (In Vitro)
In vitro studies have been crucial in elucidating the interactions of deprenyl and its deuterated analogs with various drug-metabolizing enzymes beyond its primary target, monoamine oxidase B (MAO-B). The metabolism of deprenyl is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specifically, research has identified that the N-dealkylation pathways of deprenyl are significantly influenced by CYP2E1 and to a lesser extent by CYP2B isozymes. nih.gov
Studies using rat liver microsomes have demonstrated that deprenyl is metabolized to methamphetamine and amphetamine. nih.gov This metabolic process is dependent on NADPH and is inhibited by carbon monoxide and SKF 525-A, a known inhibitor of CYP enzymes. nih.gov Furthermore, pretreatment of rats with phenobarbital, an inducer of CYP2B enzymes, stimulated the metabolism of deprenyl to methamphetamine and amphetamine, while inducers of CYP1A enzymes like 3-methylcholanthrene (B14862) did not show a similar effect. nih.gov Conversely, inhibitors of CYP2E1, such as 4-methylpyrazole (B1673528) and disulfiram, have been shown to inhibit the N-dealkylation of deprenyl. nih.gov
Interestingly, selegiline (the R-enantiomer of deprenyl) has been identified as a potent inhibitor of CYP2B6. researchgate.net This is particularly relevant as CYP2B6 is responsible for the metabolism of other drugs, such as bupropion, an antidepressant that may be co-administered with deprenyl. researchgate.net The inhibition of CYP2B6 by selegiline can lead to potential drug-drug interactions. researchgate.net
Beyond metabolizing enzymes, the interaction of drugs with transporters like P-glycoprotein (P-gp) is a critical factor in their disposition. While specific in vitro data on the interaction of rac-Deprenyl-d3 with P-gp is not extensively detailed in the provided search results, the importance of such transporters in drug efflux from the brain is well-established. nih.gov For instance, in vitro assays are commonly used to predict the in vivo interactions of various drugs with P-glycoprotein in the central nervous system. iaea.org
The following table summarizes the key in vitro findings regarding the interaction of deprenyl with other drug-metabolizing enzymes:
| Enzyme Family | Specific Isozyme | Role in Deprenyl Metabolism | Inducers/Inhibitors | Reference |
| Cytochrome P450 | CYP2E1 | Major role in N-dealkylation | Inhibited by 4-methylpyrazole and disulfiram | nih.gov |
| Cytochrome P450 | CYP2B | Lesser role in N-dealkylation | Induced by phenobarbital | nih.gov |
| Cytochrome P450 | CYP2B6 | Inhibited by selegiline | Selegiline acts as an inhibitor | researchgate.net |
| Cytochrome P450 | Not specified | Conversion to methamphetamine and amphetamine | Inhibited by SKF 525-A and CO | nih.gov |
Investigation of Kinetic Isotope Effects (KIE) in Metabolic Transformations
The substitution of hydrogen with deuterium at a specific position in a molecule can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect has been a valuable tool in studying the metabolism of deprenyl and its analogs.
Measurement and Interpretation of Primary and Secondary KIEs
The kinetic isotope effect is the ratio of the reaction rate of a light isotopologue (containing hydrogen) to that of a heavy isotopologue (containing deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. diva-portal.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate. princeton.edu
For deprenyl, deuterium substitution has been explored to slow down its metabolism. For instance, [11C]deprenyl-d2 has an estimated KIE of 3.8. nih.gov This significant primary KIE indicates that the abstraction of a hydrogen atom at the position alpha to the nitrogen is a rate-limiting step in its metabolism by MAO-B. nih.gov This understanding has been utilized in the development of PET imaging agents to improve their in vivo pharmacokinetics. nih.gov
In contrast, deuterium substitution at a β-carbon, adjacent to the reaction center, is expected to result in a much smaller secondary KIE, typically in the range of 1.1 to 1.2. nih.gov
Mechanistic Insights into Rate-Limiting Steps of Enzymatic Reactions
The magnitude of the KIE provides valuable insights into the transition state of an enzymatic reaction. A large primary KIE, as seen with [11C]deprenyl-d2, strongly suggests that the C-H bond cleavage is the rate-determining step in the metabolic process. diva-portal.orgnih.gov This has been a key finding in understanding the mechanism of action of MAO-B inhibitors.
The study of KIEs is a powerful method for elucidating the mechanisms of enzymatic reactions. wikipedia.org By comparing the reaction rates of deuterated and non-deuterated compounds like rac-Deprenyl-d3, researchers can gain a deeper understanding of the rate-limiting steps involved in their metabolism and interaction with enzymes.
The following table provides a summary of observed Kinetic Isotope Effects for deprenyl and related compounds:
| Compound | KIE Value | Type of KIE | Implication | Reference |
| [11C]deprenyl-d2 | 3.8 | Primary | C-H bond cleavage is rate-limiting in MAO-B oxidation | nih.gov |
| Deuterium at β-carbon of a substrate | 1.1 - 1.2 | Secondary | Minor effect on reaction rate | nih.gov |
Elucidation of Molecular and Cellular Mechanisms in Preclinical Research Models Utilizing Rac Deprenyl D3
Investigation of Molecular Targets and Ligand Interactions
The investigation of rac Deprenyl-d3's molecular targets and its interactions with various ligands is crucial to understanding its pharmacological profile. Preclinical studies have utilized non-human tissues and cell lines to elucidate these interactions.
Receptor Binding Studies in Non-Human Tissues and Cell Lines
Receptor binding assays are fundamental in determining the affinity of a compound for its molecular targets. While direct binding data for this compound is limited in the provided search results, the information available on its non-deuterated counterpart, Deprenyl (B1670267) (also known as selegiline), and related dopamine (B1211576) receptor ligands offers significant insights.
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for compounds affecting the dopaminergic system. frontiersin.orgsnmjournals.org Studies often use radiolabeled ligands to quantify receptor density and affinity in various brain regions. For instance, [11C]-Raclopride, a dopamine D2/D3 receptor antagonist, is used in Positron Emission Tomography (PET) studies to assess the integrity of the dopaminergic system. frontiersin.orgunimib.it The binding of such ligands can be influenced by endogenous dopamine levels, a principle utilized in pharmacological challenge studies. snmjournals.org
In non-human primate and rat brain tissues, autoradiography with specific radioligands has been employed to map the distribution of D3 receptors. frontiersin.orgnih.gov These studies reveal high concentrations of D3 receptors in areas like the nucleus accumbens, islands of Calleja, and caudate putamen. frontiersin.orgnih.gov Cell lines expressing specific dopamine receptor subtypes, such as D3 receptors, are also instrumental in in vitro binding studies to determine the potency and selectivity of new ligands. frontiersin.orgnih.gov For example, the binding properties of a novel radioligand, [125I]HY-3-24, were characterized in cell lines expressing D3 receptors and in rat striatal homogenates. frontiersin.orgnih.gov
The D3 receptor, which has a high affinity for dopamine, is a significant target for drugs used in treating conditions like Parkinson's disease. mdpi.cominnoprot.com Its expression is prominent in limbic areas of the brain. nppsychnavigator.com Research has shown that D3 receptor mRNA is expressed in various brain regions in rats, including the nucleus accumbens and substantia nigra. mdpi.com In primates and humans, D3 receptor expression is observed throughout the striatum. mdpi.com
Interactive Table: Receptor Binding Data for Dopamine D3 Receptor Ligands in Non-Human Tissues and Cell Lines
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Tissue/Cell Line | Reference |
|---|---|---|---|---|---|
| HY-3-24 | D3R | 0.67 ± 0.11 | 1.5 ± 0.58 | Cell lines expressing D3 receptors | frontiersin.org |
| HY-3-24 | D2R | 86.7 ± 11.9 | Cell lines expressing D3 receptors | frontiersin.org | |
| PD128907 | D3R | 7.65 ± 1.15 | Rat ventral striatal homogenates | frontiersin.org | |
| (+)-PHNO | D3R | 1.72 ± 0.46 | Rat ventral striatal homogenates | frontiersin.org | |
| Quinpirole | D3R | 63.8 ± 28.5 | Rat ventral striatal homogenates | frontiersin.org | |
| Raclopride | D3R | 2.51 ± 0.9 | Rat ventral striatal homogenates | frontiersin.org | |
| Eticlopride | D3R | 0.25 ± 0.02 | Rat ventral striatal homogenates | frontiersin.org |
Interaction with Intracellular Signaling Pathways and Enzyme Cascades
The binding of a ligand to its receptor initiates a cascade of intracellular events. The D3 dopamine receptor, a G protein-coupled receptor (GPCR), is known to interact with various signaling pathways. mdpi.comnih.gov
One of the primary signaling mechanisms of the D3 receptor involves the inhibition of adenylyl cyclase through its coupling with inhibitory Gαi/o proteins. mdpi.cominnoprot.com This leads to a decrease in cyclic AMP (cAMP) levels. innoprot.comnih.gov However, the D3 receptor can also utilize other signaling pathways. For instance, in certain cell lines, it can induce mitogenesis, a process that may involve tyrosine phosphorylation. nih.gov Interestingly, the cAMP cascade can synergistically potentiate this D3 receptor-mediated mitogenic response. nih.gov
Furthermore, the D3 receptor has been shown to signal through the activation of phospholipase D (PLD). nih.gov This process is mediated by a complex formed between the D3 receptor and the small G protein RhoA. nih.gov Agonist stimulation of the D3 receptor promotes the formation of this complex and subsequent RhoA activation, which is necessary for PLD activation. nih.gov
Deprenyl is a well-known inhibitor of monoamine oxidase B (MAO-B). nih.gov This enzymatic inhibition is a key aspect of its mechanism of action. Beyond MAO-B, deprenyl has been shown to inhibit nitric oxide synthase (NOS) activity in brain submitochondrial membranes, cytosolic fractions, and synaptosomes in a concentration-dependent manner. nih.gov
Neurochemical Modulation in Preclinical Animal Models (Focus on Mechanisms, not Behavioral Outcomes)
The effects of this compound on various neurotransmitter systems have been investigated in preclinical animal models, providing insights into its neurochemical modulation properties.
Dopaminergic System Research
Deprenyl and its derivatives exert significant effects on the dopaminergic system. As an MAO-B inhibitor, it reduces the breakdown of dopamine, thereby increasing its availability in the synaptic cleft. science.gov PET imaging studies in animal models have been crucial in visualizing and quantifying the effects of compounds on the dopaminergic system. frontiersin.orgunimib.it For example, a decrease in [11C]raclopride binding can indicate an increase in endogenous dopamine levels. snmjournals.orgresearchgate.net
In mouse models of Restless Legs Syndrome (RLS), both D3 receptor knockout (D3KO) and Meis1 knockout (Meis1KO) mice show increased locomotor activity, suggesting alterations in dopaminergic function. nih.gov Western blot analyses in these models revealed a significant increase in D1 receptor protein expression in the spinal cord. nih.gov Studies in rodent models of Parkinson's disease have also highlighted the role of D2/D3 receptor agonists in addressing behavioral deficits induced by dopaminergic lesions. researchgate.net
Serotonergic and Noradrenergic System Investigations
The influence of Deprenyl extends beyond the dopaminergic system to the serotonergic and noradrenergic systems. Sibutramine, a serotonin (B10506) and noradrenaline reuptake inhibitor, demonstrates how modulating these systems can have therapeutic effects. abpi.org.uk
Research indicates that the serotonergic system is complex, with various brain networks controlling serotonin neurons. ki.se Imbalances in this system are linked to several neurological and psychiatric conditions. ki.se While direct evidence for this compound's effect on these systems is not detailed in the provided results, the known cross-talk between monoaminergic systems suggests potential interactions. For instance, acute seizures in animal models have been shown to increase hippocampal dopamine and serotonin levels. frontiersin.org Furthermore, the noradrenergic system has long been known to modify seizure activity. frontiersin.org
Studies on Mitochondrial Function and Oxidative Stress Pathways (In Vitro/Preclinical)
A growing body of research focuses on the effects of compounds like Deprenyl on mitochondrial function and oxidative stress, which are implicated in various neurodegenerative diseases.
In vitro studies have demonstrated that deprenyl can modulate mitochondrial function through multiple mechanisms. nih.gov At certain concentrations, it can increase oxygen consumption in brain mitochondria and enhance the activity of cytochrome oxidase (complex IV). nih.gov Furthermore, at lower concentrations, deprenyl has been shown to inhibit calcium-induced mitochondrial permeability transition and decrease the production of hydrogen peroxide, a reactive oxygen species (ROS). nih.gov This suggests a protective role against mitochondrial dysfunction.
Hypoxia can lead to a collapse in mitochondrial transmembrane potential and an increase in ROS. nih.gov Treatment with low-dose deprenyl during re-oxygenation has been found to reverse the hypoxia-induced shift in mitochondrial membrane potential and decrease peroxy radical levels in PC12 cell cultures. nih.gov
Oxidative stress is a key pathological feature in many neurodegenerative disorders. unimib.itnih.gov The production of ROS can be stimulated by various factors, including neuroinflammation. nih.gov Vitamin D3, for example, has been shown to protect against oxidative stress by activating antioxidant pathways and suppressing inflammatory responses. nih.govmdpi.comtermedia.pl It can reduce ROS production by modulating the NF-κB signaling pathway and upregulating antioxidant enzymes. nih.gov In cellular models of Parkinson's disease, vitamin D3 has been shown to reduce ROS levels and increase markers of autophagy, a cellular process for clearing damaged components. researchgate.net These findings highlight the importance of targeting mitochondrial function and oxidative stress pathways in neuroprotective strategies.
Interactive Table: Effects of Deprenyl on Mitochondrial Function in Preclinical Models
| Parameter | Effect of Deprenyl | Concentration | Model System | Reference |
|---|---|---|---|---|
| Nitric Oxide Synthase (NOS) activity | Inhibition | 10, 25, 50 µM | Brain submitochondrial membranes | nih.gov |
| Monoamine Oxidase (MAO) activity | Inhibition | Starting from 0.5 µM | Brain submitochondrial membranes | nih.gov |
| Cytochrome Oxidase (Complex IV) activity | 42% Increase | 25 µM | Brain submitochondrial membranes | nih.gov |
| Oxygen uptake (State 3) | 60% Increase | 25 µM | Brain mitochondria | nih.gov |
| Calcium-induced mitochondrial permeability transition | Inhibition | 0.5, 1 µM | Brain mitochondria | nih.gov |
| Hydrogen peroxide production | Decrease | 0.5, 1 µM | Brain mitochondria | nih.gov |
| Mitochondrial transmembrane potential (post-hypoxia) | Reversal of shift | Low doses | PC12 cell cultures | nih.gov |
| Peroxy radical levels (post-hypoxia) | Decrease | Low doses (except 10⁻³ M) | PC12 cell cultures | nih.gov |
Modulation of Gene Expression and Protein Regulation in Research Systems
Preclinical research into the molecular and cellular effects of this compound suggests a significant role in the modulation of gene expression and the regulation of key proteins involved in neuronal survival, differentiation, and stress responses. While direct studies on the racemic deuterated form are limited, a substantial body of evidence from research on its non-deuterated counterpart, selegiline (B1681611) (deprenyl), provides a strong basis for understanding its likely mechanisms of action. The introduction of deuterium (B1214612) at the propargyl moiety is known to alter the pharmacokinetics, primarily by slowing the rate of irreversible binding to its primary target, monoamine oxidase B (MAO-B), which may influence the magnitude and duration of its effects on downstream molecular pathways. snmjournals.orgnih.govnih.govsnmjournals.org
Research has demonstrated that deprenyl and its metabolites can influence the expression of a wide array of genes and proteins, many of which are independent of its canonical MAO-B inhibitory activity. These effects are often observed at concentrations lower than those required for significant MAO-B inhibition, suggesting alternative or additional mechanisms of action.
Upregulation of Neurotrophic and Anti-Apoptotic Factors
A significant finding in preclinical models is the capacity of selegiline to enhance the expression of genes encoding neurotrophic factors and anti-apoptotic proteins. Studies have shown that treatment with selegiline can lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). researchgate.net These neurotrophic factors are crucial for the growth, survival, and differentiation of neurons.
Furthermore, selegiline has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2. researchgate.net The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis (programmed cell death). By increasing the levels of Bcl-2, this compound is hypothesized to shift the cellular balance towards survival, thereby protecting neurons from various insults.
In glial cells, the knockdown of MAO-B has been shown to significantly increase the expression of Bcl-2, BDNF, and GDNF, and the addition of selegiline synergistically enhances this gene induction. researchgate.net This suggests that the modulation of these pro-survival genes by deprenyl may be, at least in part, mediated through its interaction with MAO-B, and potentially amplified in the presence of the deuterated compound due to its altered binding kinetics.
Induction of Neuronal Differentiation Markers
In vitro studies utilizing stem cells have provided evidence for the role of selegiline in promoting neuronal differentiation. Treatment of adipose-derived stem cells (ADSCs) and bone marrow stromal cells (BMSCs) with selegiline has been shown to induce the expression of genes associated with neuronal lineages. phypha.irbrieflands.com
Key genes that are upregulated include Nestin, a marker for neural stem and progenitor cells, and Neurofilament-68 (NF-68), a component of the neuronal cytoskeleton. phypha.irbrieflands.com The expression of these genes is indicative of a cellular shift towards a neuronal phenotype. Research suggests that this induction of neuronal markers by selegiline is mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. phypha.ir
Table 1: Modulation of Gene Expression by Selegiline in Preclinical Models
| Gene | Model System | Observed Effect | Potential Significance |
| Bcl-2 | Glial (U118MG) cells | Upregulation | Inhibition of apoptosis, promotion of cell survival |
| BDNF | Glial (U118MG) cells | Upregulation | Supports neuron growth, survival, and differentiation |
| GDNF | Glial (U118MG) cells | Upregulation | Potent survival factor for dopaminergic neurons |
| Nestin | Adipose-derived stem cells (ADSCs), Bone marrow stromal cells (BMSCs) | Upregulation | Indicates differentiation towards a neural progenitor lineage |
| NF-68 | Adipose-derived stem cells (ADSCs), Bone marrow stromal cells (BMSCs) | Upregulation | Marker of neuronal differentiation and cytoskeleton formation |
This table is based on data from studies on selegiline, the non-deuterated form of this compound.
Regulation of Proteins Involved in Cellular Signaling
The effects of this compound on gene expression are intrinsically linked to the regulation of various protein signaling cascades. The activation of the MAPK pathway, as mentioned, is a critical component of its mechanism for inducing neuronal differentiation. phypha.ir The proteins within this pathway act as a cascade, transducing extracellular signals to the nucleus to alter gene expression.
The deuteration of the deprenyl molecule, as seen in this compound, is a key structural modification. Studies with deuterated analogs of other radioligands have shown that this change can lead to improved metabolic stability. nih.gov For deprenyl specifically, deuteration at the propargyl group reduces the rate of its cleavage by MAO-B, which is the rate-limiting step for irreversible inhibition. snmjournals.org This "kinetic isotope effect" results in a more reversible binding profile. snmjournals.orgsnmjournals.org This altered interaction with MAO-B could theoretically lead to a more sustained or controlled modulation of downstream signaling pathways and, consequently, gene and protein expression, though further direct research on this compound is required to confirm these effects.
Application of Rac Deprenyl D3 As a Research Probe and Investigative Tool in Biochemical Sciences
Use as a Reference Standard for Unlabeled Deprenyl (B1670267) and Its Metabolites
Stable isotope-labeled compounds, such as rac Deprenyl-d3, are instrumental as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. acanthusresearch.comthalesnano.com The key advantage of using a deuterated standard is that it is chemically almost identical to the analyte of interest but has a different mass, allowing for clear differentiation in mass spectrometric analysis. clearsynth.com This property is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. clearsynth.com
In the context of Deprenyl research, this compound is employed as an internal standard for the quantification of unlabeled Deprenyl and its major metabolites, including methamphetamine and amphetamine. science.gov This is particularly important in pharmacokinetic studies where accurate measurement of drug and metabolite concentrations in biological matrices is essential. musechem.com The use of a stable isotope-labeled internal standard like this compound helps to minimize matrix effects and ensures reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.com
Development of High-Throughput Assays for Enzyme Activity and Modulator Screening
High-throughput screening (HTS) assays are essential for the discovery of new drug candidates. bioassaysys.com In the study of monoamine oxidase (MAO) inhibitors, HTS assays are used to screen large libraries of compounds for their ability to modulate MAO-A and MAO-B activity. assaygenie.com These assays are often based on the fluorometric or colorimetric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine. bioassaysys.comassaygenie.com
While this compound itself is not directly used in the detection system of these assays, its unlabeled counterpart, Deprenyl (Selegiline), is a well-characterized selective inhibitor of MAO-B and is often used as a reference inhibitor or control compound in these screening assays. medchemexpress.com The development of such assays allows for the rapid and efficient identification of novel MAO inhibitors. These kits provide a convenient and sensitive method for screening potential inhibitors of MAO-A and MAO-B. assaygenie.com
Contribution to Pharmacokinetic Studies in Non-Human Animal Models (Methodological Aspects)
Pharmacokinetic studies in non-human animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. iris-biotech.de The use of isotopically labeled compounds like this compound is a powerful technique in these studies. musechem.com By administering the labeled compound, researchers can trace its fate in the body and quantify its concentration, along with its metabolites, in various tissues and fluids over time. thalesnano.com
In studies involving Deprenyl, various animal models have been utilized, including mice, rats, and monkeys, to characterize its metabolism and pharmacokinetic profile. silae.itnih.govopenmedicinalchemistryjournal.com For instance, studies in mice have determined key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), and elimination half-life (t1/2) after administration of Deprenyl. nih.gov The use of deuterated standards in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS allows for the precise quantification of Deprenyl and its metabolites, such as methamphetamine and desmethyl-deprenyl. nih.gov These methodological approaches provide detailed insights into the drug's behavior in vivo.
Facilitating Comparative Studies between Labeled and Unlabeled Analogues
Comparative studies between isotopically labeled and unlabeled analogues of a drug are essential for understanding the effects of isotopic substitution on its physicochemical properties and biological activity. The primary difference between a deuterated and a non-deuterated compound is the mass of the isotope, which can lead to a kinetic isotope effect (KIE). musechem.com The KIE can influence the rate of chemical reactions, including metabolic pathways, potentially leading to altered pharmacokinetic properties. symeres.com
In the case of Deprenyl, comparative studies can elucidate whether deuteration affects its metabolism by cytochrome P450 enzymes or its interaction with its target, MAO-B. tandfonline.com While the chemical behavior of a labeled molecule is expected to be very similar to the unlabeled version, any observed differences can provide valuable information about reaction mechanisms. acanthusresearch.comthalesnano.com Such studies are critical for validating the use of deuterated compounds as tracers and internal standards, ensuring that their behavior accurately reflects that of the native compound. iris-biotech.de
Role in Mechanistic Toxicology Studies (Non-Clinical)
Mechanistic toxicology studies aim to understand how a substance exerts its toxic effects at the molecular and cellular levels. Isotopically labeled compounds are valuable tools in these non-clinical investigations. iris-biotech.de By tracing the metabolic fate of a labeled compound, researchers can identify reactive metabolites that may be responsible for toxicity. symeres.com
Emerging Research Areas and Methodological Advancements in Rac Deprenyl D3 Studies
Integration with Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics)
The integration of "omics" technologies is revolutionizing the study of deuterated compounds by providing a holistic view of their biological impact. These high-throughput methods allow for the comprehensive analysis of proteins (proteomics) and metabolites (metabolomics), revealing how a compound like rac Deprenyl-d3 influences complex biological networks.
In metabolomics, deuterated molecules like rac-EDDP-d3, a deuterated metabolite of methadone, serve as ideal internal standards for quantitative analysis using mass spectrometry. nih.gov Their utility lies in their chemical identity being nearly identical to the analyte of interest, while their increased mass allows for clear differentiation. This approach enables precise tracking and quantification of metabolic pathways. The use of this compound as an internal standard is critical for accurately measuring the formation of its metabolites in preclinical studies.
Proteomics and metabolomics are also central to biomarker discovery, particularly in neurodegenerative diseases like Parkinson's, for which Deprenyl (B1670267) is relevant. iu.edu By analyzing changes in the proteome and metabolome following administration of deuterated compounds, researchers can identify new biological targets and pathways affected by the drug. This can help elucidate the mechanisms behind both therapeutic effects and potential off-target activities. iu.edunih.gov Furthermore, combining omics data with neuroimaging can provide a multi-level understanding of a drug's action, linking molecular changes to physiological outcomes in the brain. iaea.orgresearchgate.net
Table 1: Applications of "Omics" Technologies in Deuterated Compound Research
| "Omics" Technology | Application in this compound Studies | Research Findings and Goals |
|---|---|---|
| Metabolomics | Quantitative analysis of metabolites using this compound as an internal standard. | Enables precise measurement of metabolic rates and pathways, comparing deuterated vs. non-deuterated analogs. nih.gov |
| Proteomics | Identification of protein expression changes in response to treatment. | Reveals on-target and off-target protein interactions, aiding in mechanism-of-action studies and biomarker discovery. iu.edu |
| Genomics | Analysis of genetic factors influencing drug response. | Identifies genetic polymorphisms in metabolic enzymes (e.g., CYP450) that affect the metabolism of Deprenyl and its analogs. |
| Integrated Omics | Combining metabolomics, proteomics, and genomics data. | Provides a systems-level understanding of the drug's effect, linking genetic predispositions to metabolic and proteomic responses. researchgate.net |
Application of Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling have become indispensable tools for investigating how deuteration affects molecular properties and interactions at an atomic level. ajchem-a.com These in silico methods provide insights that are often difficult to obtain through experimental means alone, accelerating the design and analysis of deuterated compounds like this compound.
A primary application is the study of the deuterium (B1214612) kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond slows down metabolic reactions involving bond cleavage. bioscientia.denih.gov Computational models can quantify the differences in bond energy and predict the magnitude of this effect. nih.govfugaku100kei.jp Researchers have found that simple models that only substitute the mass of hydrogen with deuterium are often insufficient; more sophisticated force fields that account for the quantum mechanical differences in bond vibrations are necessary for accurate predictions. fugaku100kei.jposti.gov
Molecular docking simulations are used to model the interaction between this compound and its biological targets, such as monoamine oxidase B (MAO-B) and the putative target glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.com These simulations can reveal subtle changes in binding affinity and conformation caused by deuteration. By visualizing the ligand within the receptor's binding pocket, scientists can analyze key interactions with amino acid residues and predict how isotopic substitution might alter selectivity and efficacy. nih.govmdpi.com Such computational studies have been applied to a wide range of related ligands to understand the molecular determinants of receptor binding. nih.govgu.se
Table 2: Computational Methods in the Study of Deuterated Ligands
| Computational Method | Application to this compound | Insights Gained |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of C-D vs. C-H bond energies and vibrational frequencies. | Quantifies the energetic basis of the kinetic isotope effect, explaining altered metabolic stability. ajchem-a.comfugaku100kei.jp |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-receptor complex over time. | Reveals how deuteration affects the flexibility, conformational stability, and interaction dynamics within the binding pocket. nih.gov |
| Molecular Docking | Prediction of the preferred binding mode of this compound to its targets (e.g., MAO-B). | Visualizes ligand-target interactions and helps predict changes in binding affinity and selectivity due to isotopic labeling. mdpi.commdpi.com |
| Force Field Development | Creation of specialized parameters for deuterated molecules. | Improves the accuracy of molecular mechanics simulations, which often fail to capture isotope effects with standard parameters. osti.gov |
Development of Novel Microfluidic and Organ-on-Chip Systems for Metabolic Research
The development of microfluidic and organ-on-chip (OOC) systems represents a significant leap forward for in vitro metabolic research. drugtargetreview.com These technologies create micro-environments that mimic the physiological and mechanical conditions of human organs, offering a more accurate and efficient platform for studying drug metabolism compared to traditional cell cultures or animal models. mdpi.comharvard.edu
Organ-on-a-chip devices, particularly "liver-on-a-chip" models, are highly relevant for studying the metabolism of this compound. mdpi.com These chips are typically microfluidic devices lined with human liver cells (hepatocytes) in a 3D structure, allowing for the recreation of liver-specific functions under continuous fluid flow. nih.gov This setup enables researchers to investigate how the d3-modification on this compound alters its metabolic profile and rate of clearance in a human-relevant context. mdpi.comtno.nl
The advantages of these systems are numerous: they require only small volumes of the test compound and reagents, reduce costs, and increase throughput. helsinki.fi They can integrate multiple analytical steps, such as cell culture, drug administration, sample collection, and even online analysis with mass spectrometry, all on a single chip. acs.org Furthermore, multi-organ-on-a-chip platforms that connect a "gut-chip" to a "liver-chip" can simulate the entire process of oral absorption and first-pass metabolism, providing valuable pharmacokinetic data. mdpi.com
Table 3: Features of Advanced In Vitro Metabolic Systems
| System | Key Features | Advantages for this compound Research |
|---|---|---|
| Microfluidic Reactors | Precise control of fluid flow at the microscale; integration of multiple analytical steps. | Enables high-throughput screening of metabolic stability and reduces consumption of expensive deuterated compounds. helsinki.firesearchgate.net |
| Liver-on-a-Chip (LoC) | 3D culture of primary human hepatocytes with perfusion; mimics liver microarchitecture. | Provides more physiologically relevant data on metabolic pathways and clearance compared to 2D cell cultures. mdpi.comnih.gov |
| Multi-Organ-on-a-Chip | Interconnected compartments representing different organs (e.g., intestine, liver, kidney). | Allows for the study of complex organ-organ interactions and prediction of in vivo pharmacokinetic profiles. mdpi.comtno.nl |
| Digital Microfluidics (DMF) | Manipulation of discrete droplets on an electrode array. | Offers high-precision, automated handling of nanoliter-scale samples for enzyme assays and metabolite identification. helsinki.fi |
Exploration of Stereoisomeric Effects in Labeled Compound Research
Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. savemyexams.com This seemingly subtle difference can lead to profound variations in biological activity. libretexts.org Deprenyl is a chiral compound, with the R-(-)-enantiomer (Selegiline) being the pharmacologically active form. The compound , this compound, is a racemic mixture, meaning it contains equal amounts of both the R-(-) and S-(+)-enantiomers.
A key area of emerging research is the interplay between deuteration and stereoisomerism. In some chiral drugs, the two enantiomers can interconvert in the body, a process known as in vivo racemization. acs.org This can be undesirable if one enantiomer is less active or contributes to side effects. Deuterium labeling can be strategically employed to slow down or prevent this interconversion. By replacing a hydrogen atom at the chiral center with a deuterium atom, the resulting C-D bond can be more resistant to the chemical reactions that lead to racemization. This concept, known as a "deuterium-enabled chiral switch" (DECS), can stabilize a desired enantiomer, thereby improving its therapeutic profile. nih.govmusechem.com
Studying the stereoisomeric effects in this compound involves separating the deuterated enantiomers and evaluating their individual interactions with biological targets and their metabolic fates. Research on Deprenyl's non-deuterated metabolites has already shown that different stereoisomers possess varying potencies. nih.gov Therefore, a critical research question is how deuteration impacts the individual pharmacokinetic and pharmacodynamic profiles of the R- and S-enantiomers of Deprenyl-d3.
Table 4: Stereoisomerism in Labeled Compound Research
| Concept | Description | Relevance to this compound |
|---|---|---|
| Enantiomers | Non-superimposable mirror-image stereoisomers. utexas.edu | This compound is a 50:50 mixture of two enantiomers (R and S), which may have different biological activities. |
| Diastereomers | Stereoisomers that are not mirror images of each other. utexas.edu | Formed if a molecule has multiple chiral centers. The metabolites of Deprenyl can be diastereomers. |
| Chirality | The property of a molecule being non-superimposable on its mirror image. libretexts.org | The carbon atom attached to the phenyl, methyl, propargylamino, and hydrogen groups in Deprenyl is a chiral center. |
| Deuterium-Enabled Chiral Switch (DECS) | Use of deuterium substitution to inhibit the in vivo interconversion of enantiomers. | A potential strategy to create a more stable version of the active R-(-)-Deprenyl enantiomer, reducing exposure to the S-(+)-form. nih.govmusechem.com |
Future Directions in the Synthesis of Complex Deuterated Analogs
The synthesis of deuterated compounds has advanced significantly beyond reliance on a small pool of simple deuterated starting materials. rsc.org The future of the field lies in the development of more versatile, efficient, and highly selective methods for incorporating deuterium into complex molecules, enabling the creation of novel analogs of this compound with tailored properties. resolvemass.ca
A major trend is the development of late-stage deuteration techniques, which allow for the introduction of deuterium atoms into an already assembled molecular scaffold. researchgate.net This is particularly valuable as it bypasses the need for lengthy de novo synthesis. Key emerging methods include:
Catalytic Hydrogen Isotope Exchange (HIE): This powerful technique uses transition metal catalysts, such as iridium and rhodium, to selectively swap C-H bonds with C-D bonds using a deuterium source like D₂O or D₂ gas. researchgate.netresearchgate.net
Photocatalysis: Visible-light photocatalysis is a green and mild approach for activating C-H bonds for deuteration, offering new pathways for selective labeling. researchgate.net
Flow Chemistry: Performing deuteration reactions in continuous flow reactors, rather than traditional batch processes, can improve safety, scalability, and efficiency, especially for reactions that require hazardous reagents or precise control. researchgate.net
The overarching goal is to expand the synthetic "toolbox" to allow for the precise installation of deuterium at any desired position within a molecule. rsc.orgbenthamdirect.com This will facilitate the synthesis of more complex analogs of Deprenyl, such as those with multiple deuterated sites or combinations of deuterium with other isotopic labels (e.g., ¹³C, ¹⁵N). Such compounds will be invaluable for advanced mechanistic studies, multi-modal imaging, and the development of next-generation deuterated therapeutics. acs.orgglobalgrowthinsights.com
Table 5: Emerging Synthetic Methods for Deuterated Compounds
| Synthetic Method | Description | Potential Application for Deprenyl Analogs |
|---|---|---|
| Late-Stage H/D Exchange | Selective replacement of hydrogen with deuterium on a complex, pre-formed molecule using metal catalysts. researchgate.net | Enables rapid generation of a library of Deprenyl analogs with deuterium at various positions for structure-activity relationship studies. |
| Flow Chemistry | Reactions are conducted in a continuously flowing stream within a microreactor. researchgate.net | Allows for safer and more efficient large-scale synthesis of this compound and other deuterated intermediates. |
| Photoredox Catalysis | Uses light to initiate chemical reactions for deuteration under mild conditions. researchgate.net | Provides alternative and potentially more selective routes to deuterate specific C-H bonds in the Deprenyl scaffold. |
| Organocatalysis | Uses small organic molecules as catalysts for deuteration reactions. benthamdirect.com | Offers metal-free synthetic routes, which can be advantageous for producing pharmaceutical-grade compounds. |
Q & A
Q. What are the established protocols for synthesizing and characterizing rac Deprenyl-d3 in academic research?
Synthesis involves deuterium incorporation at specific positions, typically through catalytic exchange or custom organic synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography–mass spectrometry (GC-MS) for isotopic purity validation. Analytical subsampling protocols (e.g., particle size homogeneity) must align with laboratory standards to ensure reproducibility . Peer-reviewed literature should be cited to validate novel synthesis routes, with attention to reaction yields and isotopic enrichment ratios (e.g., ≥98 atom% D) .
Basic Research Question
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity. Key parameters include:
- Collision energy optimization to minimize isotopic interference.
- Calibration curves spanning 1–1000 ng/mL, validated for linearity (R² ≥ 0.99) .
- Limit of detection (LOD) and quantitation (LOQ) determination via signal-to-noise ratios (≥3:1 and ≥10:1, respectively) .
Report relative standard deviations (RSD) for intra- and inter-day precision to meet analytical guidelines .
Basic Research Question
Q. How do researchers assess the stability of this compound under varying experimental conditions?
Stability studies should evaluate:
- Thermal degradation : Incubate samples at 4°C, 25°C, and 37°C for 0–72 hours, monitoring degradation via LC-MS/MS .
- Photolytic sensitivity : Expose solutions to UV-Vis light (200–800 nm) and quantify isomerization by HPLC .
- Matrix effects : Spike this compound into plasma or tissue homogenates, comparing recovery rates against solvent controls . Data must include 95% confidence intervals for degradation kinetics .
Advanced Research Question
Q. What in vivo and in vitro models are most effective for studying this compound’s metabolic pathways?
- In vitro : Use hepatic microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Monitor deuterium retention via high-resolution MS .
- In vivo : Rodent models dosed intravenously/orally, with plasma and tissue sampling at multiple timepoints. Ethical protocols require justification of sample sizes and humane endpoints . Contrast interspecies variability in metabolite profiles using multivariate analysis .
Advanced Research Question
Q. How can contradictory pharmacokinetic data for this compound be resolved?
- Meta-analysis : Aggregate data from peer-reviewed studies, applying Cochrane criteria to exclude outliers with high bias risk .
- Sensitivity analysis : Test whether variability arises from analytical methods (e.g., column chemistry differences in LC-MS) or biological factors (e.g., enzyme polymorphisms) .
- Statistical reconciliation : Use mixed-effects models to account for inter-study variance, reporting adjusted p-values with Bonferroni correction .
Advanced Research Question
Q. What isotopic effects does deuterium substitution introduce in this compound’s pharmacological activity?
Deuterium’s kinetic isotope effect (KIE) may alter:
- Metabolic half-life : Compare C-deuterated vs. non-deuterated analogs using time-course MS data .
- Enzyme binding affinity : Perform surface plasmon resonance (SPR) assays with MAO-B isoforms, calculating ΔΔG for deuterated positions .
Report KIEs as ratios of rate constants (k_H/k_D), with significance determined via ANOVA .
Advanced Research Question
Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?
- Transcriptomics : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Proteomics : SILAC labeling to quantify protein expression changes, validated by western blot .
- Metabolomics : NMR-based profiling of deuterated metabolites, mapped to KEGG pathways . Use hierarchical clustering to prioritize convergent biomarkers .
Basic Research Question
Q. What literature review practices ensure comprehensive coverage of this compound research?
- Database selection : Prioritize PubMed, SciFinder, and Web of Science, using Boolean terms (“this compound” AND pharmacokinetics) .
- Citation chaining : Track references in seminal papers (e.g., deuterated MAO inhibitors) .
- Critical appraisal : Exclude studies lacking isotopic purity validation or statistical rigor .
Advanced Research Question
Q. Which statistical methods address low-concentration detection limits in this compound studies?
- Bayesian inference : Model censored data (values <LOQ) with Markov chain Monte Carlo (MCMC) sampling .
- Non-parametric tests : Use Wilcoxon signed-rank for non-normal distributions .
- Power analysis : Calculate sample sizes needed to achieve 80% power at α = 0.05, adjusting for multiple comparisons .
Advanced Research Question
Q. How can long-term stability of this compound in biological matrices be rigorously validated?
- Accelerated stability testing : Store samples at -80°C, -20°C, and 4°C for 6–12 months, assessing degradation monthly .
- Freeze-thaw cycles : Subject aliquots to 3–5 cycles, quantifying recovery via isotope dilution .
- Uncertainty quantification : Report expanded uncertainties (k=2) for stability claims, incorporating instrument error and matrix variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
